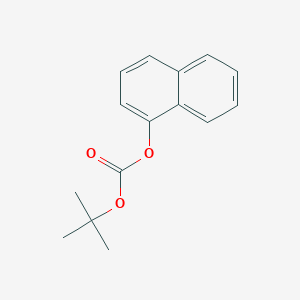
9-(2-Chloroethylsulfanyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Chloroethylthio)-acridine: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of an acridine core structure, which is a tricyclic aromatic system, and a 2-chloroethylthio substituent. The combination of these structural features imparts distinct reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-chloroethylthio)-acridine typically involves the introduction of the 2-chloroethylthio group to the acridine core. One common method involves the reaction of acridine with 2-chloroethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 9-(2-Chloroethylthio)-acridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-chloroethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 9-(ethylthio)-acridine, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 9-(ethylthio)-acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-(2-chloroethylthio)-acridine is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. Its structural features enable it to interact with biological macromolecules, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated that derivatives of 9-(2-chloroethylthio)-acridine exhibit anticancer properties. These compounds can induce apoptosis in cancer cells by targeting specific cellular pathways, making them promising candidates for cancer therapy .
Industry: In the industrial sector, 9-(2-chloroethylthio)-acridine is used in the production of dyes and pigments. Its ability to form stable, colored compounds makes it useful in the manufacture of various colorants.
Mechanism of Action
The mechanism of action of 9-(2-chloroethylthio)-acridine and its derivatives involves multiple pathways:
Mitochondrial Targeting: The compound can localize to mitochondria, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.
DNA Damage: It can intercalate into DNA, causing structural distortions and inhibiting DNA replication and transcription.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
2-Chloroethylthio-1,4-naphthoquinone: Shares the 2-chloroethylthio group but has a naphthoquinone core instead of acridine.
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A chemical warfare agent with a similar 2-chloroethylthio group but different core structure.
Uniqueness: 9-(2-Chloroethylthio)-acridine is unique due to its acridine core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other compounds with similar substituents.
Properties
Molecular Formula |
C15H12ClNS |
|---|---|
Molecular Weight |
273.8 g/mol |
IUPAC Name |
9-(2-chloroethylsulfanyl)acridine |
InChI |
InChI=1S/C15H12ClNS/c16-9-10-18-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |
InChI Key |
BWGAICSQKUMIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
![1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14119439.png)









![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)

